N-mesityl-2-(1-naphthyloxy)acetamide
Description
N-Mesityl-2-(1-naphthyloxy)acetamide (CAS: 881766-85-4) is an acetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to an oxygenated acetamide backbone linked to a 1-naphthyl moiety. Its molecular formula is C₂₁H₂₁NO₂ (MW: 319.4 g/mol). The mesityl group introduces significant steric bulk and hydrophobicity, influencing its physicochemical and biological properties .
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
InChI Key |
AQQRUXUOMAMDKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
Key Observations :
Physicochemical Properties
Infrared (IR) Spectroscopy:
- Carbonyl Stretching: All compounds show C=O stretches near 1670–1680 cm⁻¹, confirming acetamide core integrity. Nitro groups (e.g., in 6b–6c) introduce additional peaks at 1500–1535 cm⁻¹ (asymmetric NO₂) .
- N–H Stretching : Broad bands at 3260–3300 cm⁻¹ indicate secondary amide N–H bonds .
NMR Spectroscopy:
- Mesityl Compound : Expected upfield shifts for methyl protons (δ ~2.1–2.3 ppm) and downfield shifts for naphthyl aromatic protons (δ ~7.2–8.4 ppm) due to electron-donating mesityl groups .
- Nitro-Substituted Analogs : Distinct aromatic proton splitting (e.g., 6b : δ 8.36 ppm for triazole proton) and nitro group deshielding (δ ~8.6 ppm) .
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